molecular formula C19H26N6O2 B4618477 2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine

2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine

Cat. No.: B4618477
M. Wt: 370.4 g/mol
InChI Key: LLPGAENCBIILRU-UHFFFAOYSA-N
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Description

2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine core substituted with furan and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and a suitable aldehyde or ketone.

    Introduction of Piperazine Groups: The piperazine moieties are introduced via nucleophilic substitution reactions. For instance, the pyrimidine core can be reacted with 1-(furan-2-carbonyl)piperazine and 1-(4-methylpiperazin-1-yl) derivatives under controlled conditions.

    Final Assembly: The final compound is obtained by coupling the intermediate products through additional condensation or substitution reactions, often requiring catalysts and specific temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the furan moiety, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Hydroxyl-substituted furan derivatives.

    Substitution Products: Various substituted piperazine and pyrimidine derivatives.

Scientific Research Applications

2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Furan-2-carbonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine stands out due to the presence of both furan and piperazine moieties, which confer unique chemical and biological properties. Its dual piperazine substitution enhances its potential as a versatile lead compound in drug development.

Properties

IUPAC Name

furan-2-yl-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-15-14-17(23-7-5-22(2)6-8-23)21-19(20-15)25-11-9-24(10-12-25)18(26)16-4-3-13-27-16/h3-4,13-14H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPGAENCBIILRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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